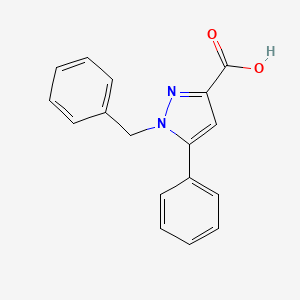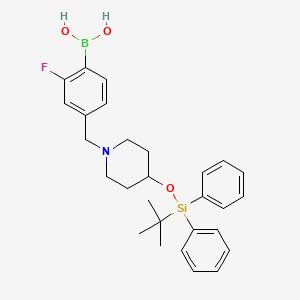
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antiosteoclast Activity : A study by Reddy et al. (2012) describes the synthesis of a family of boronates, similar in structure to the specified compound, showing moderate to high antiosteoclast and osteoblast activity. This research demonstrates the potential for such compounds in bone-related therapies.
Fluorescent Molecular Rotors and Organoboron Compounds : Ibarra-Rodrı Guez et al. (2017) explored the synthesis and characterization of new fluorescent molecular rotors derived from Schiff bases, related to the specified compound, highlighting their applications in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).
Large-Scale Chiral Synthesis of Piperidine Derivatives : Lau et al. (2002) discussed the synthesis of protected 2-substituted 4-oxo-piperidine derivatives, relevant to the structural family of the specified compound. This research contributes to the understanding of large-scale synthesis processes in medicinal chemistry (Lau et al., 2002).
Biological and Medicinal Research
Antimycobacterial Activity of Spiro-Piperidin-4-Ones : Kumar et al. (2008) described the synthesis and evaluation of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis. The study showcases the potential of piperidine derivatives in antimicrobial research (Kumar et al., 2008).
Antilipidemic Activity of Piperidine Derivatives : Research by Ohno et al. (1999) on the synthesis and biological evaluation of piperidine derivatives for antilipidemic activity further illustrates the therapeutic potential of this class of compounds (Ohno et al., 1999).
Material Science and Sensing Applications
Boronic Acid Derivatives for Glucose Sensing : Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, a compound structurally similar to the specified one, for its application in glucose sensing materials, highlighting the use of boronic acid derivatives in sensor technology (Das et al., 2003).
Colorimetric Sensing of Fluoride Ions : Wade and Gabbaï (2009) synthesized cationic boron compounds for anion reception, demonstrating the utility of boronic compounds like the specified one in colorimetric sensing applications (Wade & Gabbaï, 2009).
properties
IUPAC Name |
[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35BFNO3Si/c1-28(2,3)35(24-10-6-4-7-11-24,25-12-8-5-9-13-25)34-23-16-18-31(19-17-23)21-22-14-15-26(29(32)33)27(30)20-22/h4-15,20,23,32-33H,16-19,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYVXBNWVJVKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35BFNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



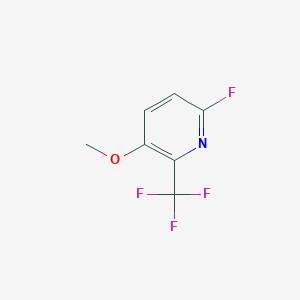
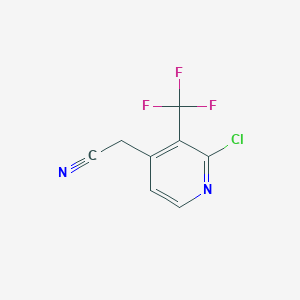
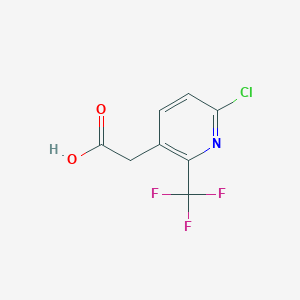
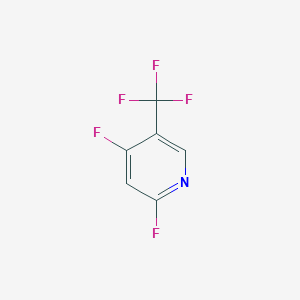
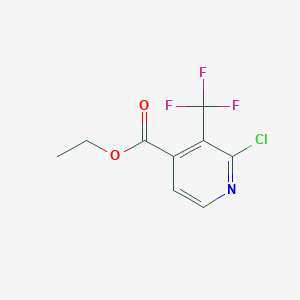
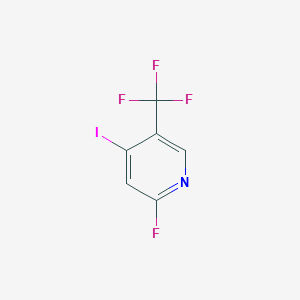
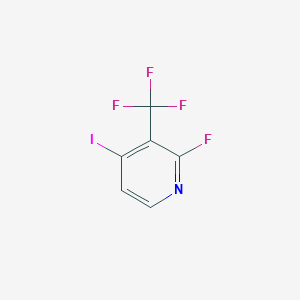
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
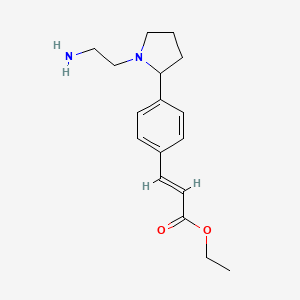
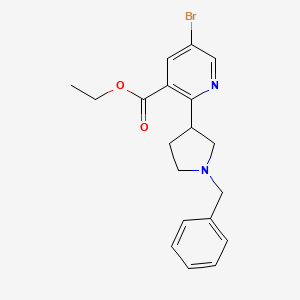
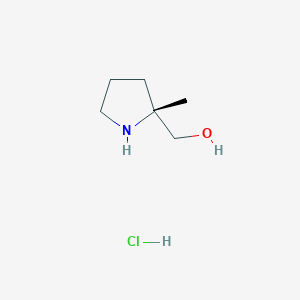
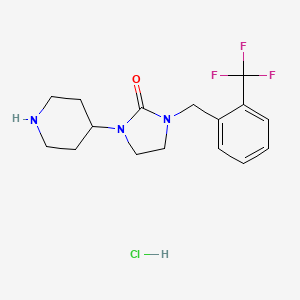
![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)
